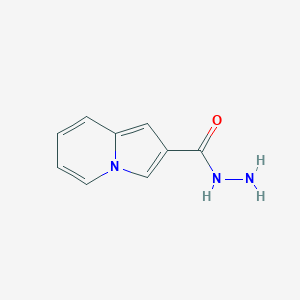

Indolizine-2-carbohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

indolizine-2-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-11-9(13)7-5-8-3-1-2-4-12(8)6-7/h1-6H,10H2,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZBHKCNWODHLKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN2C=C1)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70492690 | |

| Record name | Indolizine-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70492690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62596-66-1 | |

| Record name | Indolizine-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70492690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Indolizine 2 Carbohydrazide and Its Analogues

Established Synthetic Routes to the Indolizine (B1195054) Core System

The indolizine nucleus, an isomer of indole (B1671886), is a nitrogen-containing fused heterocyclic system. jbclinpharm.org Its synthesis has been a subject of extensive research, leading to a variety of synthetic strategies. These methods can be broadly categorized into cycloaddition, cyclization, and condensation reactions.

1,3-Dipolar Cycloaddition Reactions in Indolizine Synthesis

One of the most powerful and widely employed methods for constructing the indolizine skeleton is the 1,3-dipolar cycloaddition reaction. jbclinpharm.orgjbclinpharm.org This approach typically involves the reaction of a pyridinium (B92312) ylide, acting as a 1,3-dipole, with a suitable dipolarophile, usually an activated alkene or alkyne. rsc.org

Pyridinium ylides are key intermediates in this synthetic strategy. They are commonly generated in situ from the corresponding pyridinium salts by treatment with a base. rsc.org The pyridinium salts themselves are typically prepared by the N-alkylation of pyridine (B92270) or its derivatives with α-halo ketones, esters, or other activated alkyl halides.

The choice of dipolarophile is crucial and dictates the substitution pattern of the resulting indolizine. A wide array of dipolarophiles have been utilized, including:

Activated Alkynes: Acetylenic esters (e.g., dimethyl acetylenedicarboxylate, ethyl propiolate) and ketones are frequently used, leading to the formation of highly functionalized indolizines. jbclinpharm.org

Activated Alkenes: Electron-deficient alkenes, such as α,β-unsaturated esters, nitriles, and ketones, also serve as effective dipolarophiles. The initial cycloaddition product, a tetrahydroindolizine, often undergoes subsequent oxidation to yield the aromatic indolizine.

The reaction between a pyridinium ylide and a dipolarophile is a concerted [3+2] cycloaddition, which forms the five-membered pyrrole (B145914) ring of the indolizine system.

While many 1,3-dipolar cycloadditions for indolizine synthesis proceed under thermal conditions or with simple base catalysis, various catalytic systems have been developed to improve efficiency, regioselectivity, and substrate scope.

Metal-catalyzed: Transition metal catalysts, including those based on rhodium(II) and palladium, have been employed. For instance, Rh(II)-catalyzed reactions of diazo compounds can lead to the formation of carbonyl ylides that participate in cycloadditions. Palladium-catalyzed cross-coupling reactions followed by cyclization also represent a pathway to indolizine derivatives.

Metal-free: Metal-free conditions often rely on the use of strong organic bases to generate the pyridinium ylide. Additionally, organocatalytic approaches have emerged, utilizing chiral amines or other small organic molecules to induce enantioselectivity in the cycloaddition process.

Organocatalysis: Chiral organocatalysts can be used to control the stereochemistry of the cycloaddition, leading to the synthesis of enantiomerically enriched indolizine derivatives.

The table below summarizes various catalyst systems used in the synthesis of indolizines via 1,3-dipolar cycloaddition.

| Catalyst Type | Catalyst Example | Reaction Type | Reference |

| Metal-catalyzed | Rhodium(II) acetate | 1,3-dipolar cycloaddition | nih.gov |

| Metal-catalyzed | Palladium acetate | Cross-coupling/Cyclization | nih.gov |

| Metal-free | Triethylamine | Base-catalyzed cycloaddition | rsc.org |

| Organocatalysis | Chiral amines | Enantioselective cycloaddition | nih.gov |

Cyclization Reactions

Intramolecular cyclization reactions provide another major avenue to the indolizine core. These methods often involve the formation of a key bond to close the five-membered ring onto a pre-existing pyridine ring. A notable example is the Tschitschibabin reaction, which involves the cyclization of a quaternary salt of a picoline derivative.

More contemporary cyclization strategies include:

Transition Metal-Catalyzed Cycloisomerization: Alkynylpyridines can undergo cycloisomerization in the presence of catalysts based on gold, platinum, or copper to afford indolizines.

Radical Cyclizations: Radical-mediated cyclizations of appropriately substituted pyridine derivatives have also been developed.

Condensation Reactions

Condensation reactions, often among the earliest methods developed, remain relevant for the synthesis of certain indolizine derivatives. The Scholtz reaction, for instance, involves the high-temperature condensation of 2-methylpyridine (B31789) with acetic anhydride (B1165640) to form a 1-acetyl-2-methylindolizine derivative. jbclinpharm.orgjbclinpharm.org Other condensation strategies involve the reaction of 2-pyridyllithium (B95717) with epoxides. jbclinpharm.org

Specific Synthetic Strategies for Indolizine-2-carbohydrazide

The synthesis of this compound typically proceeds from a more readily accessible precursor, namely an indolizine-2-carboxylate ester or indolizine-2-carboxylic acid.

A common and direct method involves the hydrazinolysis of an indolizine-2-carboxylate ester, such as methyl indolizine-2-carboxylate or ethyl indolizine-2-carboxylate. This reaction is typically carried out by heating the ester with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol. nih.govmdpi.com

Alternatively, indolizine-2-carboxylic acid can be converted to the corresponding carbohydrazide (B1668358). This can be achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride or by using a coupling agent, followed by reaction with hydrazine. A study by Sekgota et al. describes the synthesis of indolizine-2-carboxamides and hydrazides from indolizine-2-carboxylic acid using propylphosphonic acid anhydride (T3P) as a coupling agent. semanticscholar.orgresearchgate.net The requisite indolizine-2-carboxylic acid is obtained via the saponification of the corresponding methyl ester. semanticscholar.orgresearchgate.net

The synthesis of the precursor, methyl indolizine-2-carboxylate, can be accomplished through various methods, including the thermal cyclization of the Baylis-Hillman adduct of pyridine-2-carboxaldehyde and methyl acrylate. core.ac.uk

The general synthetic scheme for the preparation of this compound from an indolizine-2-carboxylate ester is presented below:

Scheme 1: Synthesis of this compound

Preparation from Indolizine-2-carboxylic Acid Precursors

A crucial intermediate in the synthesis of this compound is indolizine-2-carboxylic acid. This precursor is typically synthesized from its corresponding ester, most commonly the methyl or ethyl ester, which is more readily accessible through foundational indolizine synthesis methods.

The standard method for generating indolizine-2-carboxylic acid is through the saponification, or base-catalyzed hydrolysis, of methyl indolizine-2-carboxylate. semanticscholar.orgresearchgate.net This reaction is a fundamental and efficient step in the synthetic pathway.

The process involves treating the methyl ester with a strong base, such as sodium hydroxide (B78521) (NaOH), in a suitable solvent system like a mixture of methanol (B129727) and water. semanticscholar.orgoperachem.com The reaction is typically stirred at room temperature for an extended period, often up to two days, to ensure complete conversion. semanticscholar.org The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to yield the carboxylate salt and methanol. sci-hub.se Subsequent acidification of the reaction mixture protonates the carboxylate, precipitating the desired indolizine-2-carboxylic acid.

In one documented procedure, methyl indolizine-2-carboxylate was hydrolyzed using NaOH in a 1:1 methanol-water mixture. The reaction, stirred at room temperature for two days, successfully yielded indolizine-2-carboxylic acid as yellow crystals in 86% yield after work-up. semanticscholar.org Similarly, the 3-acetylated analogue, methyl 3-acetylindolizine-2-carboxylate, can be saponified under similar conditions to produce its corresponding carboxylic acid in yields as high as 93%. semanticscholar.orgresearchgate.net

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

| Methyl indolizine-2-carboxylate | NaOH, MeOH/H₂O (1:1) | Room Temp, 2 days | Indolizine-2-carboxylic acid | 86% | semanticscholar.org |

| Methyl 3-acetylindolizine-2-carboxylate | NaOH, MeOH/H₂O (1:1) | Room Temp | 3-Acetylindolizine-2-carboxylic acid | up to 93% | semanticscholar.org |

Amidation and Hydrazidation Protocols

Once indolizine-2-carboxylic acid is obtained, the final step is the formation of the hydrazide bond. This is achieved through coupling reactions with hydrazine or its derivatives. These protocols often require an activating agent to convert the carboxylic acid into a more reactive species that can readily react with the amine group of hydrazine.

Propylphosphonic acid anhydride, commonly known as T3P®, has emerged as a highly effective coupling agent for amidation and hydrazidation reactions in organic synthesis. semanticscholar.orgresearchgate.netcore.ac.uk It is favored for its high reactivity, mild reaction conditions, broad functional group tolerance, and the easy removal of its by-products, which are water-soluble. core.ac.ukresearchgate.net

In the synthesis of this compound derivatives, T3P® facilitates the condensation of indolizine-2-carboxylic acid with a substituted or unsubstituted hydrazine. semanticscholar.orgresearchgate.net The reaction mechanism involves the activation of the carboxylic acid by T3P® to form a mixed anhydride intermediate. This activated species is highly susceptible to nucleophilic attack by the hydrazine, leading to the formation of the desired N-acylhydrazide linkage.

Research has demonstrated the successful use of T3P® in synthesizing a series of indolizine-2-carboxamido and hydrazido derivatives. semanticscholar.orgresearchgate.net For instance, the reaction of indolizine-2-carboxylic acid with phenylhydrazine, mediated by T3P®, was used to prepare N'-phenylthis compound. semanticscholar.org The reaction is typically performed at low temperatures (e.g., -20 to -10 °C) initially, before being allowed to warm to room temperature. semanticscholar.orgresearchgate.net

The following table summarizes the synthesis of an this compound derivative using T3P®.

| Carboxylic Acid Precursor | Hydrazine Derivative | Coupling Agent | Conditions | Product | Yield | Reference |

| Indolizine-2-carboxylic acid | Phenylhydrazine | T3P® | -20 to -10 °C then rt | N'-phenylthis compound | 17% | semanticscholar.org |

Green Chemistry Approaches in this compound Synthesis

One notable green approach is the use of biocatalysts. Lipases from Candida antarctica (CAL-A and CAL-B) have been successfully employed to catalyze the one-pot, three-component synthesis of indolizine derivatives in aqueous buffer solutions. nih.gov This biocatalytic method, especially when combined with ultrasound irradiation, leads to good yields of pure indolizines in very short reaction times. nih.gov

Other green techniques applied to indolizine synthesis include:

Microwave-assisted synthesis : This method significantly reduces reaction times and often enhances yields and product purity compared to conventional heating. ijettjournal.orgscispace.com

Solvent-free reactions : Performing reactions without a solvent, or in environmentally benign solvents like water or ionic liquids, minimizes waste generation. organic-chemistry.orgrsc.org Gold-catalyzed MCRs to form aminoindolizines have been effectively carried out under solvent-free conditions or in water. organic-chemistry.org

Transition-metal-free synthesis : Developing synthetic routes that avoid heavy metal catalysts is a key goal of green chemistry. One-pot methods for synthesizing multisubstituted indolizines via oxidative dehydrogenation using TEMPO as a metal-free oxidant have been reported. organic-chemistry.org

Chemical Transformations and Derivatization of Indolizine 2 Carbohydrazide

Reactivity of the Hydrazide Moiety

The hydrazide group (-CONHNH₂) is a key functional handle for derivatization, participating readily in condensation and cyclization reactions.

The terminal amino group of the hydrazide moiety exhibits strong nucleophilicity, allowing for straightforward condensation reactions with various carbonyl compounds. Treatment of indolizine-2-carbohydrazide with aldehydes or ketones, typically under acidic catalysis, yields the corresponding N'-substituted hydrazides, commonly known as hydrazones or Schiff bases. nih.gov These reactions are fundamental in creating a wide array of derivatives, as the properties of the final molecule can be tuned by selecting different carbonyl-containing reactants. nih.gov The formation of the carbon-nitrogen double bond (azomethine group, -N=CH-) is a characteristic feature of these compounds. jmchemsci.commdpi.com

The general reaction involves the nucleophilic attack of the hydrazide's -NH₂ group on the electrophilic carbonyl carbon, followed by dehydration to form the stable hydrazone product. This transformation has been utilized to synthesize various biologically active indole-2-carbohydrazide derivatives, a strategy that is directly applicable to the indolizine (B1195054) analogue. nih.gov

Table 1: Examples of Hydrazone Formation from Carbohydrazides This table is illustrative of the types of transformations possible for this compound based on analogous reactions with other heterocyclic carbohydrazides.

| Reactant 1 (Carbohydrazide) | Reactant 2 (Carbonyl Compound) | Product Type |

| This compound | Substituted Benzaldehyde | Aromatic Hydrazone |

| This compound | Acetone | Aliphatic Hydrazone |

| This compound | Cyclohexanone | Alicyclic Hydrazone |

| This compound | Glyoxal | Bis-hydrazone |

The hydrazide moiety is an excellent precursor for the synthesis of five-membered heterocyclic rings through cyclocondensation reactions. These reactions significantly expand the chemical space accessible from this compound, embedding new pharmacophores into the core structure.

1,3,4-Oxadiazoles: A common and efficient method for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles involves the reaction of a carbohydrazide (B1668358) with a carboxylic acid or its derivative. researchgate.netijper.org The cyclodehydration of this compound with various aromatic or aliphatic carboxylic acids in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride, yields the corresponding 2-(indolizin-2-yl)-5-substituted-1,3,4-oxadiazole. nih.govmdpi.comnih.gov This transformation converts the acylhydrazide into a stable, aromatic oxadiazole ring, which is often used as a bioisostere for ester or amide groups in medicinal chemistry. rsc.org

1,2,4-Triazoles: The hydrazide functionality is also a key starting point for the synthesis of 1,2,4-triazole (B32235) rings. nih.gov One established route involves the reaction of the carbohydrazide with carbon disulfide in a basic medium (like ethanolic KOH) to form an intermediate, which upon treatment with hydrazine (B178648) hydrate (B1144303), cyclizes to form a 4-amino-5-mercapto-1,2,4-triazole derivative. chemistryjournal.net Another approach is the reaction with isothiocyanates to form a thiosemicarbazide (B42300) intermediate, which can then be cyclized under basic conditions to yield a triazole-thione. These methods provide access to a variety of functionalized 1,2,4-triazoles attached to the indolizine core. organic-chemistry.orgnih.gov

Table 2: Cyclocondensation Reactions of the Hydrazide Moiety

| Starting Material | Reagents | Resulting Heterocycle |

| This compound | R-COOH, POCl₃ | 1,3,4-Oxadiazole |

| This compound | 1. CS₂, KOH 2. NH₂NH₂ | 1,2,4-Triazole-thione |

| This compound | R-NCS | 1,2,4-Triazole-thione (via thiosemicarbazide) |

Electrophilic and Nucleophilic Substitution Reactions on the Indolizine Ring System

The indolizine ring is a π-electron-rich aromatic system, which dictates its reactivity towards electrophilic and nucleophilic reagents.

Electrophilic Substitution: Indolizines readily undergo electrophilic substitution reactions. chim.itjbclinpharm.org The electron density is highest at the C-3 and C-1 positions of the five-membered pyrrole-like ring, making these the preferred sites for electrophilic attack. chim.itnih.gov Common electrophilic substitutions include acylation, nitration, and halogenation. jbclinpharm.org The presence of the carbohydrazide group at the C-2 position, which can be considered an electron-withdrawing group after initial protonation or complexation with a Lewis acid, would likely influence the regioselectivity of subsequent substitutions, potentially directing incoming electrophiles to other available positions on the six-membered pyridine-like ring.

Nucleophilic Substitution: The electron-rich nature of the indolizine ring makes it generally resistant to nucleophilic attack unless activated by strong electron-withdrawing groups or if a suitable leaving group is present. chim.it For instance, studies have shown that 5-chloroindolizines can undergo nucleophilic substitution at the C-5 position, demonstrating that functionalization via this pathway is possible under specific circumstances. nih.govresearchgate.net Direct nucleophilic substitution on an unsubstituted this compound core is considered challenging.

Functionalization at Various Positions of the this compound Core

Beyond the reactivity of the hydrazide and classical substitution reactions, various modern synthetic methods can be applied to functionalize the indolizine core at different positions. researchgate.netorganic-chemistry.orgrsc.org

Organocatalytic and metal-catalyzed reactions have been developed for the C-3 functionalization of the indolizine scaffold. rsc.orgresearchgate.net For example, Brønsted acid-catalyzed alkylation at the C-3 position with electrophiles like ortho-hydroxybenzyl alcohols has been established. rsc.org While these methods are typically demonstrated on simpler indolizines, they represent a viable strategy for introducing substituents at the C-3 position of an this compound derivative.

Another powerful technique for regioselective functionalization is direct lithiation. It has been reported that 2-substituted indolizines can be selectively lithiated at the C-5 position. nih.gov Quenching the resulting 5-lithioindolizine intermediate with various electrophiles allows for the introduction of a wide range of functional groups, such as formyl (-CHO) or iodo (-I) groups, at this specific position. nih.gov This strategy provides a pathway to novel 5-substituted this compound derivatives. Late-stage functionalization at the less reactive C-1 position has also been explored, opening up further chemical space for derivatization. nih.gov

Stability Studies of this compound Derivatives

The stability of drug candidates under physiological conditions is a critical parameter. Studies on derivatives of indolizine have explored their chemical stability, particularly their resistance to hydrolysis at various pH levels.

The chemical stability of a series of 2-substituted indolizine derivatives, designed as prodrugs, was investigated by studying their hydrolysis rates at pH values mimicking physiological conditions. nih.govbohrium.com The hydrolysis of these derivatives was monitored at pH 1.2 (simulating gastric fluid), pH 6.8 (simulating intestinal fluid), and pH 7.4 (simulating blood). researchgate.netresearchgate.net The results indicated that the compounds exhibited high stability under acidic (pH 1.2) and near-neutral (pH 6.8) conditions. However, under slightly alkaline conditions (pH 7.4), mild hydrolysis was observed. nih.govbohrium.comresearchgate.netresearchgate.net This pH-dependent stability profile is crucial for understanding the potential behavior of such derivatives in a biological system.

Table 3: Summary of Hydrolysis Stability for Indolizine Derivatives

| pH Condition | Simulated Environment | Observed Stability |

| 1.2 | Gastric Fluid | High Stability |

| 6.8 | Intestinal Fluid | High Stability |

| 7.4 | Blood/Physiological | Mild Hydrolysis |

Advanced Spectroscopic and Structural Characterization of Indolizine 2 Carbohydrazide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including indolizine (B1195054) derivatives. It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within a molecule.

The ¹H and ¹³C NMR spectra of indolizine-2-carbohydrazide derivatives provide a wealth of structural information. The chemical shifts (δ), multiplicities, and coupling constants (J) of the signals are characteristic of the electronic environment of each nucleus.

In the ¹H NMR spectrum, the protons on the indolizine ring typically appear in the aromatic region. For instance, the proton at the C-1 position is often observed as a singlet, while the protons on the six-membered ring (H-5, H-6, H-7, H-8) exhibit characteristic doublet and triplet patterns due to spin-spin coupling. The protons of the carbohydrazide (B1668358) moiety (NH and NH₂) appear as exchangeable signals, often as broad singlets.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbon (C=O) of the carbohydrazide group is typically found in the downfield region of the spectrum (around 160-170 ppm). The carbons of the indolizine core resonate in the aromatic region (approximately 100-140 ppm). The specific chemical shifts are influenced by the nature and position of substituents on the indolizine ring. nih.govresearchgate.net

Table 1: Representative ¹H NMR Spectral Data for a Substituted this compound Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 | 7.55 | s | - |

| H-3 | 7.90 | s | - |

| H-5 | 8.25 | d | 7.0 |

| H-6 | 7.10 | t | 7.0 |

| H-7 | 7.35 | t | 7.5 |

| H-8 | 7.60 | d | 8.5 |

| -NH- | 9.80 | s (br) | - |

| -NH₂ | 4.50 | s (br) | - |

Note: Data are hypothetical and for illustrative purposes based on typical values for similar structures.

Table 2: Representative ¹³C NMR Spectral Data for a Substituted this compound Derivative

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O | 162.5 |

| C-1 | 115.2 |

| C-2 | 138.0 |

| C-3 | 108.9 |

| C-5 | 125.4 |

| C-6 | 120.1 |

| C-7 | 122.3 |

| C-8 | 118.7 |

| C-8a | 135.6 |

| C-3a | 130.1 |

Note: Data are hypothetical and for illustrative purposes based on typical values for similar structures.

Two-dimensional (2D) NMR experiments are indispensable for the complete and unambiguous assignment of ¹H and ¹³C NMR spectra, especially for complex derivatives. scribd.com

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu Cross-peaks in a COSY spectrum connect protons that are coupled, typically over two or three bonds, which is invaluable for tracing the connectivity of protons within the indolizine ring system. researchgate.nethuji.ac.il

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms (¹H-¹³C one-bond correlations). sdsu.eduprinceton.edu This allows for the direct assignment of the carbon signal for each protonated carbon in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range correlations between protons and carbons, typically over two to four bonds (²JCH, ³JCH, and sometimes ⁴JCH). sdsu.eduprinceton.edu HMBC is particularly crucial for identifying quaternary (non-protonated) carbons and for linking different fragments of the molecule together, such as connecting the carbohydrazide side chain to the C-2 position of the indolizine ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. tutorchase.com The technique is based on the principle that different chemical bonds vibrate at specific, characteristic frequencies when they absorb infrared radiation. ponder.ing

For this compound derivatives, the IR spectrum provides clear evidence for the key functional groups:

N-H Stretching : The N-H bonds of the hydrazide group give rise to characteristic absorption bands in the range of 3100-3500 cm⁻¹. Primary hydrazides (-NHNH₂) typically show two distinct bands in this region, corresponding to the symmetric and asymmetric stretching vibrations.

C=O Stretching : A strong, sharp absorption band corresponding to the carbonyl (C=O) group of the hydrazide is a prominent feature, typically appearing in the region of 1650-1680 cm⁻¹. pressbooks.pub

C=C and C=N Stretching : The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic indolizine ring system are observed in the 1450-1620 cm⁻¹ region.

C-H Stretching : Aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydrazide N-H | Asymmetric & Symmetric Stretch | 3100 - 3500 | Medium-Strong |

| Carbonyl C=O | Stretch | 1650 - 1680 | Strong |

| Aromatic C=C | Stretch | 1450 - 1620 | Medium-Variable |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

In the mass spectrum of an this compound derivative, the molecular ion peak (M⁺ or [M+H]⁺ depending on the ionization method) is observed, which confirms the molecular weight of the compound. The fragmentation pattern, induced by methods like electron impact (EI) or collision-induced dissociation (CID), provides valuable structural clues. nih.gov Common fragmentation pathways for indole (B1671886) derivatives may include the loss of small molecules like CO, N₂, or NH₃, and cleavage of the carbohydrazide side chain. scirp.org Analysis of these fragment ions helps to confirm the connectivity and structure of the parent molecule. nih.gov

Other Spectroscopic Techniques (e.g., UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. This compound derivatives, containing a conjugated π-electron system, exhibit characteristic absorption bands in the UV-Vis region. The position of the maximum absorption wavelength (λₘₐₓ) and the molar absorptivity (ε) are sensitive to the extent of conjugation and the presence of various substituents on the indolizine ring. This technique is useful for characterizing the electronic properties of the chromophore and can be used in conjunction with other methods for structural confirmation. mu-varna.bg

Computational and Theoretical Investigations of Indolizine 2 Carbohydrazide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecules. For Indolizine-2-carbohydrazide, DFT calculations provide a foundational understanding of its intrinsic characteristics.

Geometrical Optimization and Electronic Structure Analysis

The geometry of this compound has been optimized using DFT methods, often employing the B3LYP functional with a 6-311++G(d,p) basis set. These calculations provide precise information on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure. The indolizine (B1195054) core, a bicyclic aromatic system, exhibits a planar conformation, while the carbohydrazide (B1668358) substituent introduces additional degrees of freedom.

Analysis of the electronic structure reveals the distribution of electrons within the molecule. The nitrogen atom in the indolizine ring and the oxygen and nitrogen atoms of the carbohydrazide group are identified as regions of high electron density, which are crucial for intermolecular interactions.

Table 1: Selected Optimized Geometrical Parameters of this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| N1-C2 | 1.38 | C2-N1-C9 | 108.5 |

| C2-C3 | 1.39 | N1-C2-C3 | 109.2 |

| C2-C10 | 1.48 | C2-C10-O11 | 122.1 |

| C10-O11 | 1.23 | C10-N12-N13 | 118.7 |

| N12-N13 | 1.40 | H14-N13-H15 | 110.2 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy, energy gap)

Frontier Molecular Orbital (FMO) analysis is critical for understanding the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

For this compound, the HOMO is primarily localized on the indolizine ring, indicating that this region is prone to electrophilic attack. Conversely, the LUMO is distributed over the carbohydrazide moiety, suggesting its susceptibility to nucleophilic attack. The energy gap (ΔE) between the HOMO and LUMO is a significant indicator of molecular stability; a larger energy gap implies higher stability and lower chemical reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

| EHOMO | -6.25 |

| ELUMO | -1.89 |

| Energy Gap (ΔE) | 4.36 |

Electrostatic Potential (ESP) Surfaces

The Molecular Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In the ESP map of this compound, the negative potential (red and yellow regions) is concentrated around the oxygen and nitrogen atoms of the carbohydrazide group, indicating these are the most likely sites for electrophilic attack. The positive potential (blue regions) is located around the hydrogen atoms, particularly those of the amine group, suggesting these areas are favorable for nucleophilic attack.

Vibrational Frequency Analysis and Spectroscopic Correlations

Vibrational frequency analysis, calculated using DFT, helps in the assignment of experimental infrared (IR) and Raman spectra. The calculated vibrational frequencies for this compound correspond to specific molecular motions, such as stretching, bending, and torsional modes. For example, the characteristic N-H stretching vibrations of the hydrazide group are predicted in the region of 3300-3400 cm⁻¹, while the C=O stretching of the carbonyl group is expected around 1650 cm⁻¹. These theoretical predictions are instrumental in interpreting and confirming the experimental spectroscopic data.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.

Ligand-Protein Interaction Analysis

Molecular docking studies have been performed to investigate the potential of this compound and its derivatives as inhibitors of various enzymes and receptors. These studies reveal the specific interactions between the ligand and the amino acid residues in the active site of the protein.

For instance, docking studies against microbial enzymes have shown that the carbohydrazide moiety of this compound can form crucial hydrogen bonds with key amino acid residues. The indolizine ring often engages in hydrophobic and π-π stacking interactions within the binding pocket. These interactions are critical for the stability of the ligand-protein complex and are indicative of the compound's potential inhibitory activity. The binding energy, calculated from these docking simulations, provides a quantitative measure of the binding affinity.

Table 3: Example of Ligand-Protein Interactions for an Indolizine Derivative

| Protein Target | Interacting Residues | Type of Interaction | Binding Energy (kcal/mol) |

| Dihydropteroate synthase | Arg25, Ser56, Gly57 | Hydrogen Bond | -8.5 |

| Phe28, Tyr185 | π-π Stacking | ||

| Sterol 14-demethylase | Tyr132, His377 | Hydrogen Bond, Metal Coordination | -9.2 |

| Phe228, Val509 | Hydrophobic |

Binding Affinity Prediction and Conformation Analysis

Molecular docking is a primary computational technique used to predict the binding affinity and preferred conformation of a ligand within the active site of a biological target. For derivatives based on the indolizine scaffold, docking studies have been instrumental in elucidating their mechanism of action against various protein targets, such as tubulin and cyclooxygenase-2 (COX-2).

Research into functionalized indolizine derivatives as potential anticancer agents has utilized molecular docking to predict their binding energies at the colchicine-binding site of tubulin. mdpi.com These simulations revealed favorable binding affinities, with calculated energies ranging from –9.22 to –9.88 kcal/mol. mdpi.com The analysis of the docked conformations identified key intermolecular interactions responsible for stabilizing the ligand-protein complex. For instance, specific derivatives were found to form hydrogen bonds with residues such as βASN-258 and halogen bonds with βALA-317 and βLYS-352, highlighting the significant contribution of specific substituents to binding affinity. mdpi.com

Similarly, in the investigation of 7-methoxy indolizine analogues as COX-2 inhibitors, molecular docking studies indicated that the indolizine ring is positioned between key amino acid residues, including Ala527, Val523, Val349, and Leu352, primarily through hydrophobic interactions. mdpi.com The benzoyl group of these ligands was oriented towards Tyr385 and Trp387. mdpi.com This conformational analysis provides insight into the structural requirements for potent COX-2 inhibition by this class of compounds. mdpi.com

Further studies on pyrazolyl-indolizine derivatives as antimicrobial agents also employed molecular docking to predict binding energies against various microbial enzymes, such as Sterol 14-demethylase and Dihydropteroate synthase, further demonstrating the utility of these methods in predicting biological activity.

| Indolizine Derivative Class | Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Functionalized Indolizines (Anticancer) | Tubulin (Colchicine site) | -9.22 to -9.88 | βASN-258, βALA-317, βLYS-352, αVAL-181, βLYS-254 |

| 7-Methoxy Indolizines (Anti-inflammatory) | Cyclooxygenase-2 (COX-2) | Not specified (IC50 ~5.84 µM) | Ala527, Val523, Val349, Leu352, Tyr385, Trp387 |

| Pyrazolyl-Indolizines (Antimicrobial) | Sterol 14-demethylase (C. albicans) | Decreased binding energy | Not specified |

| Pyrazolyl-Indolizines (Antimicrobial) | Dihydropteroate synthase (S. aureus) | Decreased binding energy | Not specified |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a deeper understanding of the dynamic behavior of ligand-protein complexes over time, complementing the static picture provided by molecular docking. These simulations can reveal the stability of binding poses, the flexibility of the ligand and protein, and the specific interactions that persist throughout the simulation.

A study investigating the inhibitory potential of indolizine derivatives against nicotinamide (B372718) phosphoribosyltransferase (NAMPT) and beta-lactamase utilized MD simulations to analyze the dynamic behavior of the ligand-enzyme complexes. researchgate.net The simulations helped to identify the key interactions and elucidate the mechanism of inhibition for both enzymes, highlighting differences in the behavior of the ligands within the respective active sites through structural and energetic analysis. researchgate.net

In another research effort, MD simulations were employed to assess the potential of ethyl 3-benzoyl-7-(piperidin-1-yl)indolizine-1-carboxylate analogues as larvicidal agents targeting Acetylcholinesterase (AChE) and Sterol Carrier Protein-2 (SCP-2). tandfonline.com These computational approaches successfully identified the potential molecular targets for this series of compounds, providing a basis for further experimental validation. tandfonline.com Furthermore, simulations of other indolizine derivatives have been used to assess the stability of the ligand-protein complex over time, with root-mean-square deviation (RMSD) values indicating periods of moderate stability during the simulation trajectory. researchgate.net These findings are critical for confirming the viability of docked poses and understanding the dynamic nature of molecular recognition.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to correlate the chemical structure of a compound with its biological activity. Computational approaches significantly enhance SAR studies by providing a molecular-level explanation for experimentally observed trends.

For N'-substituted hydrazides of indolizine-2-carboxylic acid, early SAR studies established that these compounds are potent monoamine oxidase inhibitors. nih.gov Computational studies on related indolizine derivatives have provided a rationale for such observations. For example, in silico investigations into anticancer indolizines have shown that specific substitution patterns critically influence their biological potential. mdpi.com Molecular docking has revealed that substituents can introduce new, favorable interactions with the target protein. A prime example is the introduction of a bromine atom on the pyridine (B92270) ring, which can form stabilizing halogen bonds with protein residues, thereby enhancing binding affinity and, consequently, anticancer activity. mdpi.com

Similarly, computational modeling of indolizine derivatives as COX-2 inhibitors has shown that hydrophobic interactions are the primary drivers of their inhibitory activity. mdpi.com This suggests that modifications to the indolizine scaffold that enhance these hydrophobic contacts could lead to more potent inhibitors. SAR analyses of chalcogen-indolizines have also suggested that the presence of selenium may be responsible for the observed antioxidant activity, a hypothesis that can be further explored and validated through computational modeling of the compound's interaction with reactive oxygen species or related enzymes. nih.gov

By combining experimental activity data with computational results from docking and molecular dynamics, a comprehensive SAR can be developed. This allows for the rational design of new derivatives of this compound with improved potency and selectivity.

| Compound Class / Modification | Observed Activity Trend | Computational Rationale / Insight |

|---|---|---|

| N'-substituted hydrazides of indolizine-2-carboxylic acid | Potent monoamine oxidase inhibition | Specific substitutions on the hydrazide moiety influence binding to the enzyme active site. |

| Indolizines with Bromine on the pyridine ring | Enhanced anticancer activity | Docking studies show the bromine atom forms stabilizing halogen bonds with target protein residues (e.g., βALA-317, βLYS-352). mdpi.com |

| 7-Methoxy Indolizines | COX-2 inhibition | Molecular modeling indicates that hydrophobic interactions are the main contributors to inhibitory activity. mdpi.com |

| Chalcogen-indolizines (containing Selenium) | Antioxidant activity | The presence of the selenium atom is correlated with the ability to neutralize free radicals. nih.gov |

Future Directions and Emerging Research Avenues for Indolizine 2 Carbohydrazide Research

Development of Novel Synthetic Methodologies

The synthesis of the indolizine (B1195054) ring is a cornerstone of research in this area, with classical methods like the Chichibabin and Scholtz reactions being well-established. rsc.org However, the demand for greater molecular diversity, improved efficiency, and greener chemical processes has spurred the development of novel synthetic methodologies. Future research will likely focus on expanding and refining these modern techniques.

Key emerging strategies include:

1,3-Dipolar Cycloadditions: This method, involving the reaction of pyridinium (B92312) N-ylides with activated alkynes or alkenes, is a significant and versatile strategy for constructing the indolizine skeleton, particularly for introducing electron-withdrawing groups at positions 1 and/or 2. researchgate.netmdpi.com

Transition-Metal Catalysis: Catalysts based on palladium, copper, gold, and rhodium have enabled new pathways for indolizine synthesis that are often time-consuming under conventional methods. ijettjournal.orgorganic-chemistry.orgkuleuven.be These reactions allow for the construction of complex and multi-substituted indolizine derivatives. rsc.orgbohrium.com For instance, a one-pot copper-catalyzed reaction can be used to synthesize diversified indolizine derivatives from pyridines, methyl ketones, and alkenoic acids under solvent-free conditions. organic-chemistry.org

Radical Cyclization: Radical cascade reactions provide a metal- and oxidant-free approach to creating functionalized indolizines from simple starting materials. organic-chemistry.orgrsc.org

Eco-Friendly and One-Pot Syntheses: There is a growing emphasis on developing environmentally friendly synthetic routes. This includes microwave-assisted synthesis, the use of ionic liquids, and one-pot procedures that reduce the use of hazardous solvents and minimize waste. ijettjournal.orgorganic-chemistry.org

| Methodology | Description | Key Advantages | Reference |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Reaction of pyridinium N-ylides with electron-poor alkynes/alkenes. | High versatility; good for introducing substituents at positions 1 and 2. | researchgate.netmdpi.com |

| Transition-Metal Catalysis (Cu, Pd, Au) | Catalyzed annulation, cycloisomerization, or cross-coupling reactions. | Access to complex substitution patterns; high efficiency. | ijettjournal.orgorganic-chemistry.orgkuleuven.be |

| Radical Cascade Cyclization | Metal-free cyclization/aromatization reactions. | Mild, base-free conditions; broad functional group tolerance. | organic-chemistry.orgrsc.org |

| One-Pot Oxidative Dehydrogenation | Multicomponent reaction of α-halo carbonyls, pyridines, and alkenes. | Use of readily available materials; mild, transition-metal-free conditions. | organic-chemistry.org |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Reduced reaction times; often higher yields; green chemistry approach. | ijettjournal.org |

Exploration of New Biological Targets and Therapeutic Areas

Derivatives of Indolizine-2-carbohydrazide have demonstrated a wide spectrum of biological activities. While much research has focused on their anticancer properties, emerging studies are unveiling new potential therapeutic applications.

Anticancer Activity: This remains a major focus. Derivatives have shown potent activity as tubulin polymerization inhibitors, binding to the colchicine (B1669291) site and disrupting microtubule dynamics. researchgate.netmdpi.comnih.govresearchgate.net Another key anticancer mechanism is the inhibition of angiogenesis through the targeting of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). researchgate.netnih.gov Research has demonstrated that certain indole-2-carbohydrazide derivatives can inhibit VEGFR-2 and its downstream signaling pathways. nih.gov The antiproliferative effects have been observed across a wide range of cancer cell lines, including leukemia, lung cancer, colon cancer, melanoma, and breast cancer. researchgate.netnih.gov

Enzyme Inhibition: Beyond cancer, indolizine derivatives are being explored as potent enzyme inhibitors. N'-substituted hydrazides of indolizine-2-carboxylic acid have been identified as inhibitors of monoamine oxidase (MAO), with activity greater than the established drug iproniazid. nih.govnih.gov This suggests a potential therapeutic role in neurological disorders. Additionally, some indolizine analogues have been investigated as selective COX-2 inhibitors, indicating potential as anti-inflammatory agents. researchgate.net

Antimicrobial and Antiviral Activity: The indolizine scaffold has been incorporated into molecules with significant antimicrobial activity against both gram-positive and gram-negative bacteria. ijettjournal.org Furthermore, some derivatives have been evaluated for antiviral potential, including against the COVID-19 protease. ijettjournal.org

Other Therapeutic Areas: Preliminary studies have also screened indolizine derivatives as potential oral hypoglycemic agents, although the compounds tested showed no significant activity. documentsdelivered.com Nevertheless, the structural similarity to certain bioactive alkaloids continues to inspire exploration in diverse areas like CNS disorders and as 5HT3 receptor antagonists. derpharmachemica.com

| Biological Target | Therapeutic Area | Mechanism/Finding | Reference |

|---|---|---|---|

| Tubulin (Colchicine Binding Site) | Oncology | Inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. | researchgate.netmdpi.comnih.govresearchgate.net |

| VEGFR-2 | Oncology | Inhibition of angiogenesis by blocking the VEGFR-2 signaling pathway. | researchgate.netnih.gov |

| Monoamine Oxidase (MAO) | Neurology (e.g., Depression) | Derivatives show potent MAO inhibition, more active than iproniazid. | nih.govnih.gov |

| Cyclooxygenase-2 (COX-2) | Inflammation | Potential as selective anti-inflammatory agents. | researchgate.net |

| Bacterial/Viral Proteins | Infectious Diseases | Broad-spectrum antimicrobial activity; potential inhibition of viral proteases. | ijettjournal.org |

Integration of Advanced Computational Approaches in Drug Discovery

Computer-aided drug design (CADD) is becoming an indispensable tool for accelerating the discovery and optimization of new therapeutic agents. nih.gov For this compound research, these computational methods are being used to rationalize structure-activity relationships (SAR), identify new lead compounds, and predict pharmacokinetic properties.

Molecular Docking: This is the most widely used technique in this field. Docking studies have been crucial in elucidating the binding mode of indolizine derivatives to their targets, such as the colchicine-binding site of tubulin. researchgate.netmdpi.comnih.gov These simulations help researchers understand key interactions (e.g., hydrogen bonds, hydrophobic interactions) and guide the design of new analogues with improved affinity and selectivity. mdpi.comnih.gov

Virtual Screening: Structure-based and ligand-based virtual screening can be employed to rapidly screen large compound libraries to identify novel hits with the indolizine scaffold. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are being developed to correlate the chemical structure of indolizine derivatives with their biological activity. nih.govfrontiersin.org These models can predict the potency of newly designed compounds before their synthesis, saving time and resources.

ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives. mdpi.comfrontiersin.org This early-stage assessment helps in prioritizing compounds with favorable drug-like properties for further development.

| Computational Method | Application | Example/Purpose | Reference |

|---|---|---|---|

| Molecular Docking | Binding Mode Analysis | Identifying interactions within the colchicine-binding site of tubulin to guide new designs. | researchgate.netmdpi.comnih.gov |

| QSAR | Predictive Modeling | Developing models to predict the anticancer or enzymatic inhibitory activity of new analogues. | nih.govfrontiersin.org |

| Pharmacophore Modeling | Lead Identification | Defining the essential 3D features required for biological activity to screen for novel scaffolds. | nih.govfrontiersin.org |

| Molecular Dynamics (MD) Simulations | Target Flexibility Analysis | Simulating the dynamic behavior of the ligand-protein complex to assess binding stability. | nih.gov |

| ADMET Prediction | Drug-likeness Assessment | In silico evaluation of oral bioavailability and potential toxicity risks of new compounds. | mdpi.comfrontiersin.org |

Design of Targeted Delivery Systems for this compound

A significant challenge in cancer therapy is the non-specific action of cytotoxic drugs, which can harm healthy cells. nih.gov A promising future direction for potent this compound derivatives is their incorporation into targeted drug delivery systems. These systems are designed to deliver the therapeutic agent specifically to cancer cells or tissues, thereby increasing efficacy and reducing systemic toxicity. nih.govtsu.ru

Potential strategies include:

Ligand-Targeted Delivery: This involves conjugating the indolizine compound to a ligand that binds to receptors overexpressed on tumor cells. Common ligands include folic acid, carbohydrates, peptides, aptamers, and antibodies. nih.gov For example, an aptamer like AS1411, which targets nucleolin, could be used to direct the drug to cancer cells where nucleolin is overexpressed. nih.gov

Nanoparticle-Based Systems: Encapsulating this compound derivatives within nanoparticles (e.g., liposomes, micelles, or biopolymers like chitosan) can improve their solubility, stability, and pharmacokinetic profile. tsu.ru These nanoparticles can be further functionalized with targeting ligands for active tumor targeting.

Antibody-Drug Conjugates (ADCs): For highly potent derivatives, creating an ADC by linking the compound to a monoclonal antibody that targets a tumor-specific antigen represents a state-of-the-art approach for achieving highly selective cancer cell killing.

While specific research on targeted delivery of this compound is still in its infancy, the extensive work on its anticancer activity makes it an ideal candidate for these advanced delivery strategies.

Application in Chemical Biology and Probe Development

The unique structural and chemical properties of the this compound scaffold make it an attractive platform for developing tools for chemical biology.

Fluorescent Probes: The conjugated planar structure of the indolizine ring system often imparts strong fluorescence properties. derpharmachemica.com This has been exploited to develop a turn-on fluorescent probe based on an indolizine derivative for the detection of sulfite (B76179) in biological systems. rsc.org Future research could expand this to create probes for other biologically relevant analytes, ions, or enzymatic activities.

Covalent Probes for Target Identification: The carbohydrazide (B1668358) moiety is a reactive functional group. Hydrazines and their derivatives can act as versatile chemical biology probes, reacting with electron-poor enzyme cofactors or forming covalent bonds with targets. biorxiv.orgsciprofiles.com This reactivity can be harnessed to develop activity-based probes to identify new biological targets of indolizine compounds or to map the active sites of enzymes. For example, hydrazine-based probes have been used to target and profile diverse cofactor-dependent enzymes, facilitating new avenues for therapeutic development. biorxiv.orgsciprofiles.com

By designing and synthesizing specialized this compound derivatives, researchers can create powerful tools to investigate complex biological processes, identify novel drug targets, and elucidate mechanisms of action.

Q & A

Q. What experimental and statistical approaches mitigate batch-to-batch variability in this compound synthesis?

- Methodological Answer : Implement design of experiments (DoE) to optimize reaction parameters (e.g., Taguchi method). Use multivariate analysis (PCA or PLS) to identify critical variables. Document raw data in supplementary materials for peer review .

Data Presentation Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.